REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:9])[CH2:3][C:4](=[CH2:8])[C:5]([OH:7])=[O:6].[C:10]([OH:13])(=[S:12])[CH3:11]>>[CH3:1][CH:2]([CH3:9])[CH2:3][CH:4]([CH2:8][S:12][C:10](=[O:13])[CH3:11])[C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C(=O)O)=C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess thioacetic acid was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residual oil was dissolved in ethyl acetate (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated NaHCO3 (3×40 mL)
|
Type
|
CUSTOM
|
Details
|
acidified at 0° C. to pH 2 with 1M HCl
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C(=O)O)CSC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |